Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate
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Overview
Description
Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate is an organic compound characterized by the presence of a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate typically involves the reaction of methyl acrylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of pyrrolidine to the acrylate . The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound shares the pyrrolidine ring but differs in its functional groups.
1-Methyl-3-pyrrolidinol: Another similar compound with a pyrrolidine ring and different substituents.
Uniqueness
Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate is unique due to its specific ester and pyrrolidine functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
61441-87-0 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-methyl-3-pyrrolidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(9(11)12-2)7-10-5-3-4-6-10/h7H,3-6H2,1-2H3 |
InChI Key |
YKYPPZPWBLAPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCC1)C(=O)OC |
Origin of Product |
United States |
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